

# Spectral Analysis of Allyldiphenylphosphine Oxide: A Technical Guide

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## Compound of Interest

Compound Name: *Allyldiphenylphosphine oxide*

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This in-depth technical guide provides a comprehensive overview of the spectral data for **allyldiphenylphosphine oxide**, a key organophosphorus compound with applications in organic synthesis and materials science. This document presents tabulated nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for spectral acquisition, and logical diagrams illustrating the workflow of spectral analysis and the relationship between spectral data and molecular structure.

## Spectroscopic Data

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{31}\text{P}$  NMR, and IR spectral data for **allyldiphenylphosphine oxide**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectral Data of **Allyldiphenylphosphine Oxide** ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.71 - 7.66	m	4H, Aromatic	
7.52 - 7.42	m	6H, Aromatic	
5.85 - 5.71	m	1H, -CH=CH <sub>2</sub>	
5.24 - 5.15	m	2H, -CH=CH <sub>2</sub>	
3.24 - 3.16	m	2H, P-CH <sub>2</sub> -	

Table 2: <sup>13</sup>C NMR Spectral Data of **Allyldiphenylphosphine Oxide** (CDCl<sub>3</sub>)[1]

Chemical Shift ( $\delta$ ) ppm	Coupling Constant (J) Hz	Assignment
132.7 (d)	JP-C = 98.4	Aromatic C (ipso)
131.7 (d)	JP-C = 2.6	Aromatic C
130.6 (d)	JP-C = 9.3	Aromatic C
128.6 (d)	JP-C = 11.6	Aromatic C
128.4 (d)	JP-C = 6.8	-CH=CH <sub>2</sub>
119.5 (d)	JP-C = 11.0	-CH=CH <sub>2</sub>
37.8 (d)	JP-C = 66.8	P-CH <sub>2</sub> -

Table 3: <sup>31</sup>P NMR Spectral Data of **Allyldiphenylphosphine Oxide** (CDCl<sub>3</sub>)[1]

Chemical Shift ( $\delta$ ) ppm
32.0

## Infrared (IR) Spectroscopy Data

Table 4: IR Absorption Bands of **Allyldiphenylphosphine Oxide**[2]

Wavenumber (cm <sup>-1</sup> )	Assignment
1640	C=C stretch
1436	P-Ph stretch
1178	P=O stretch
1100	C-H bend (aromatic)

## Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of **allyldiphenylphosphine oxide**.

### NMR Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR spectra of **allyldiphenylphosphine oxide**.

Materials and Equipment:

- **Allyldiphenylphosphine oxide** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz)[\[1\]](#)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **allyldiphenylphosphine oxide** in 0.6-0.7 mL of CDCl<sub>3</sub> containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Tune and match the probe for the respective nuclei (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P).

- Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).
  - A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- $^{31}\text{P}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range for phosphine oxides (e.g., 0-50 ppm).
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shifts using the TMS signal (0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ) or an external standard for  $^{31}\text{P}$ .
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum and determine the multiplicities and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **allyldiphenylphosphine oxide** to identify characteristic functional groups.

Materials and Equipment:

- **Allyldiphenylphosphine oxide** sample
- Potassium bromide (KBr) (IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer (e.g., PerkinElmer, Thermo Nicolet)

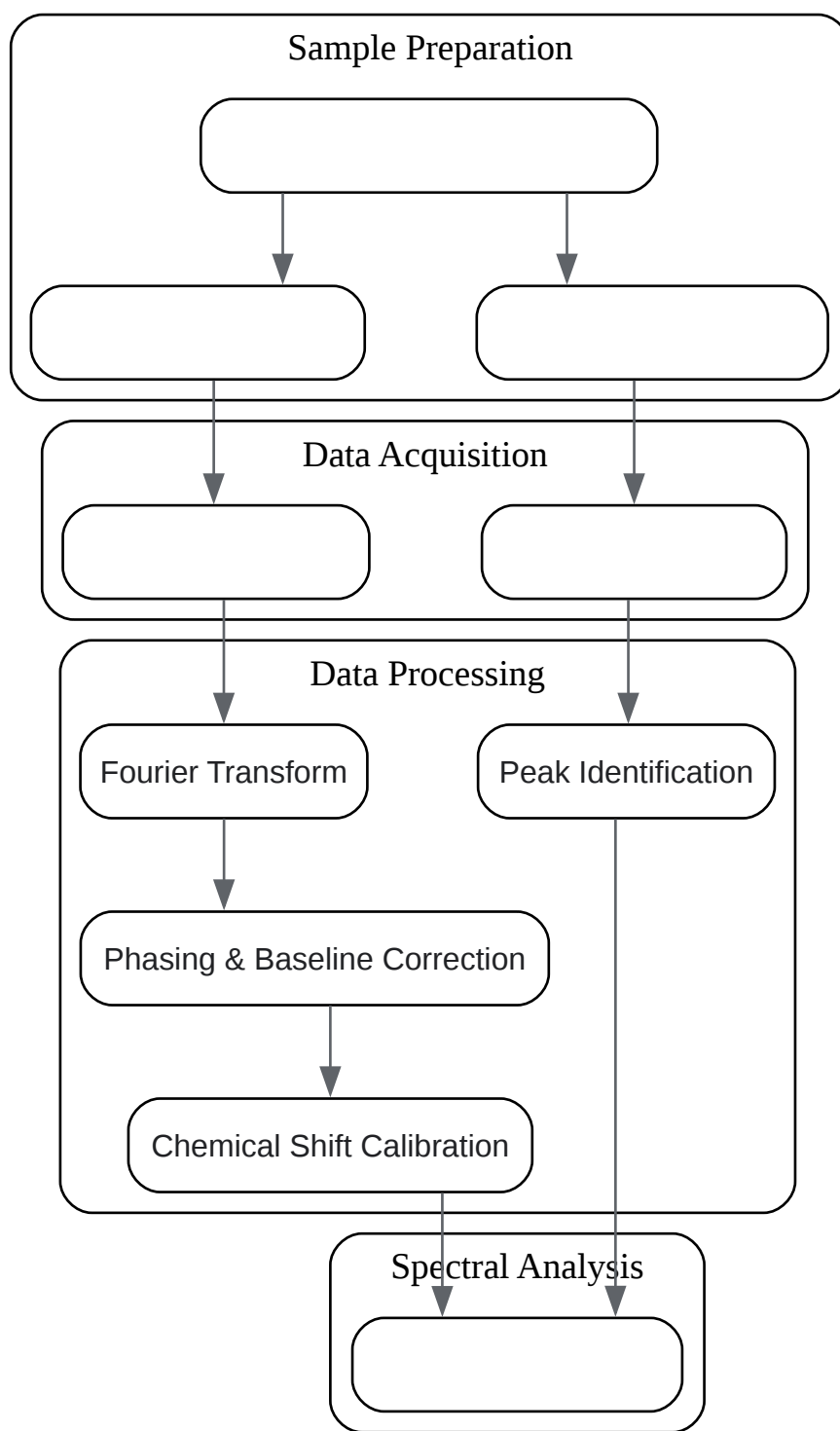
Procedure:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **allyldiphenylphosphine oxide** with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Collect a sufficient number of scans to obtain a high-quality spectrum.

- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption bands.

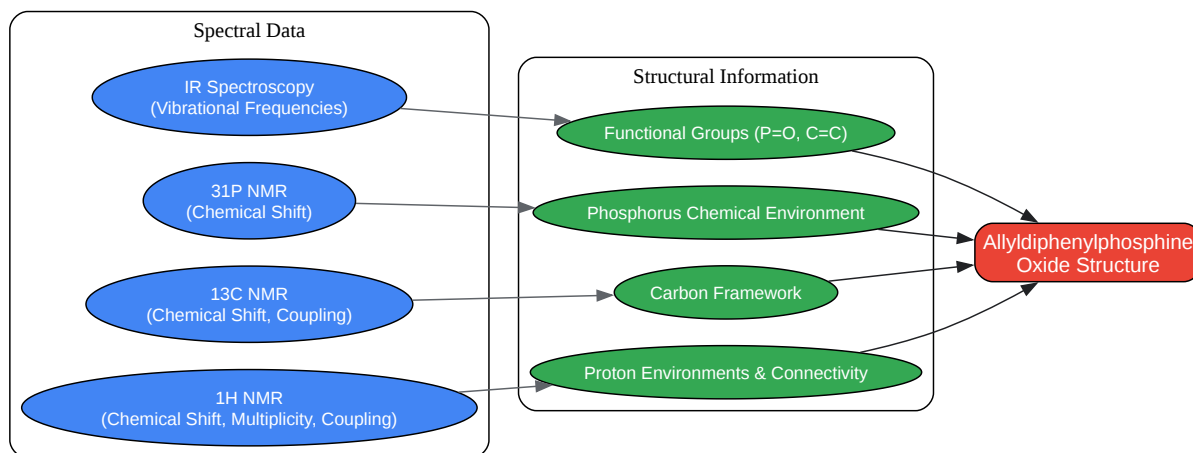
## Visualizations

The following diagrams illustrate the workflow of spectral data analysis and the logical connections between spectroscopic data and the molecular structure of **allyldiphenylphosphine oxide**.



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**Caption:** Experimental workflow for spectral analysis.



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**Caption:** Relationship between spectral data and structure.

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## References

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